EFdA-TP tetrasodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

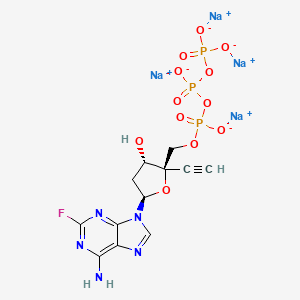

属性

分子式 |

C12H11FN5Na4O12P3 |

|---|---|

分子量 |

621.12 g/mol |

IUPAC 名称 |

tetrasodium;[[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H15FN5O12P3.4Na/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,12+;;;;/m0..../s1 |

InChI 键 |

FNAXCBIZNJRMDE-OCSZSNTDSA-J |

手性 SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EFdA-TP Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active form of the nucleoside reverse transcriptase inhibitor (NRTI) Islatravir, represents a significant advancement in antiretroviral therapy. Its potent anti-HIV activity stems from a multifaceted mechanism of action against the HIV-1 reverse transcriptase (RT), distinguishing it from all other approved NRTIs. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies used to elucidate the unique inhibitory profile of EFdA-TP.

Core Mechanism of Action: Multi-pronged Inhibition of HIV-1 Reverse Transcriptase

Unlike conventional NRTIs that act solely as chain terminators, EFdA-TP, despite possessing a 3′-hydroxyl group, inhibits HIV-1 RT through several distinct and synergistic mechanisms.[1][2] This multi-modal action contributes to its high potency and a robust resistance profile.

Translocation-Defective Reverse Transcriptase Inhibition (TDRTI)

The primary and most novel mechanism of EFdA-TP is its function as a Translocation-Defective RT Inhibitor (TDRTI).[3] After its incorporation into the nascent viral DNA chain, the 4′-ethynyl group of the EFdA-monophosphate (EFdA-MP) moiety sterically hinders the translocation of the primer terminus from the pre-translocation (N) site to the post-translocation (P) site on the reverse transcriptase enzyme.[4][5] This stalling of the RT-DNA complex effectively halts further DNA synthesis.[4]

Immediate and Delayed Chain Termination

EFdA-TP can also function as both an immediate and a delayed chain terminator, with the specific outcome being dependent on the local template sequence of the viral nucleic acid.[1][4]

-

Immediate Chain Termination (ICT): In many instances, the translocation block is so profound that EFdA-TP acts as a de facto immediate chain terminator.[1][4] The RT is unable to add the next nucleotide, leading to an abrupt cessation of DNA synthesis.

-

Delayed Chain Termination (DCT): In some sequence contexts, the RT can inefficiently add one or more additional nucleotides after the incorporation of EFdA-MP before synthesis is ultimately halted.[1][4] This delayed termination also contributes to the overall antiviral effect.

Efficient Misincorporation

HIV-1 RT can efficiently misincorporate EFdA-TP opposite incorrect template bases.[1][2] The resulting mismatched primer terminus is extremely difficult for the RT to extend, and it is also protected from excision repair mechanisms, further contributing to the termination of reverse transcription.[1]

Quantitative Data: Kinetic Parameters of EFdA-TP

The unique mechanism of EFdA-TP is underpinned by its favorable kinetic profile with HIV-1 RT, especially when compared to the natural substrate, dATP. In contrast, its interaction with human mitochondrial DNA polymerase γ (Pol γ), a key factor in NRTI-related toxicity, is significantly less efficient, suggesting a wide therapeutic window.[6][7]

Table 1: Pre-Steady-State Kinetic Parameters for Single Nucleotide Incorporation by HIV-1 RT

| Substrate | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Fold-change in Efficiency vs. dATP |

| dATP | 8.0 ± 0.7 | 3.8 ± 0.8 | 2.1 | - |

| EFdA-TP | 10 ± 0.9 | 2.2 ± 0.5 | 4.5 | 2.1 |

Data sourced from pre-steady-state kinetic analyses.[8]

Table 2: Steady-State Kinetic Parameters for Incorporation by Wild-Type and K65R HIV-1 RT

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |

| Wild-Type RT | dATP | 2.78 ± 0.35 | 31.2 ± 1.0 | 11.2 |

| EFdA-TP | 0.08 ± 0.01 | 30.6 ± 0.5 | 382.5 | |

| K65R Mutant RT | dATP | 2.76 ± 0.28 | 21.0 ± 0.6 | 7.6 |

| EFdA-TP | 0.05 ± 0.01 | 31.9 ± 0.8 | 638.0 |

Data highlights the hypersensitivity of the tenofovir-resistant K65R mutant to EFdA-TP.[1]

Table 3: Pre-Steady-State Kinetic Parameters for Incorporation by Human Mitochondrial DNA Polymerase γ

| Substrate | kpol (s⁻¹) | Kd (µM) | Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Discrimination (EfficiencydATP / EfficiencyEFdA-TP) |

| dATP | 220 ± 16 | 3.2 ± 0.7 | 69 | - |

| EFdA-TP | 0.29 ± 0.02 | 18 ± 4 | 0.016 | 4,300 |

Data demonstrates the high selectivity of EFdA-TP for HIV-1 RT over Pol γ.[6][7]

Signaling Pathways and Logical Relationships

The multifaceted mechanism of action of EFdA-TP can be visualized as a series of branching pathways following its interaction with the HIV-1 reverse transcriptase.

Caption: Multi-faceted inhibition of HIV-1 RT by EFdA-TP.

Experimental Protocols

The elucidation of EFdA-TP's mechanism of action has relied on a suite of biochemical assays. Below are detailed methodologies for key experiments.

Primer Extension Assay for Chain Termination Analysis

This assay is used to visualize the termination of DNA synthesis by HIV-1 RT at specific nucleotide positions.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dna-technology.com [dna-technology.com]

- 4. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyl radical footprint analysis of human immunodeficiency virus reverse transcriptase-template.primer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of interaction of human mitochondrial DNA polymerase γ with the novel nucleoside reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine indicates a low potential for host toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into EFdA-TP Tetrasodium: A Novel Nucleoside Reverse Transcriptase Inhibitor for HIV

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of 4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), in its tetrasodium salt form, in the landscape of Human Immunodeficiency Virus (HIV) research. EFdA, and its active triphosphate metabolite EFdA-TP, represents a significant advancement in the class of nucleoside reverse transcriptase inhibitors (NRTIs), exhibiting remarkable potency against both wild-type and drug-resistant HIV strains.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies underpinning these findings.

Mechanism of Action: A Multi-pronged Attack on HIV Reverse Transcriptase

Unlike conventional NRTIs that act solely as chain terminators due to the absence of a 3′-hydroxyl group, EFdA-TP possesses this crucial moiety, yet still potently inhibits HIV-1 reverse transcriptase (RT) through several distinct mechanisms.[1][3][4] This multifaceted approach contributes to its high efficacy and a formidable barrier to the development of resistance.

The primary mechanisms of EFdA-TP's inhibitory action are:

-

Immediate Chain Termination (ICT): Despite having a 3'-OH group, EFdA-TP can function as a de facto immediate chain terminator.[1][5][6] Upon incorporation into the nascent viral DNA strand, it sterically hinders the enzyme's ability to add the next nucleotide, effectively halting DNA synthesis at the point of incorporation.[1]

-

Delayed Chain Termination (DCT): In a template-sequence-dependent manner, EFdA-TP can also act as a delayed chain terminator.[1][5][6] In this scenario, after the incorporation of EFdA-monophosphate (EFdA-MP), the reverse transcriptase can add one more nucleotide before DNA synthesis is arrested.[1]

-

Translocation-Defective Inhibition: A key and unique feature of EFdA-TP is its ability to act as a translocation-defective RT inhibitor.[4][7] After incorporation, the presence of the 4′-ethynyl group in a hydrophobic pocket of the RT enzyme impedes the translocation of the enzyme along the DNA-RNA hybrid.[2][4][7] This stalling of the enzyme prevents the addition of subsequent nucleotides, effectively terminating DNA synthesis.[4][7]

-

Efficient Misincorporation: EFdA-TP can be efficiently misincorporated by RT, leading to mismatched primers that are difficult for the enzyme to extend.[1] This adds another layer to its inhibitory profile.

The following diagram illustrates the multiple inhibitory pathways of EFdA-TP against HIV reverse transcriptase.

Caption: Multiple mechanisms of HIV RT inhibition by EFdA-TP.

Quantitative Analysis of Antiviral Activity

EFdA demonstrates exceptional potency against a wide range of HIV-1 strains, including those resistant to currently approved NRTIs.[2] The following tables summarize key quantitative data from various in vitro and ex vivo studies.

| Parameter | Cell Line | Value | Reference |

| EC50 | Activated peripheral blood mononuclear cells (PBMCs) | 0.05 nM | [4][7] |

| EC50 | TZM-bl cells (Treatment-naïve viruses) | 1.4 nM (median) | [8] |

Table 1: Antiviral Efficacy of EFdA

| Parameter | Enzyme | Comparison | Fold Difference | Reference |

| Incorporation Efficiency | HIV-1 Reverse Transcriptase | EFdA-TP vs. dATP | >2-fold more efficient | [3] |

| Incorporation Efficiency | Human mitochondrial DNA polymerase γ | EFdA-TP vs. dATP | 4,300-fold less efficient | [9] |

| Incorporation Rate | Human mitochondrial DNA polymerase γ | EFdA-TP vs. dATP | 760-fold slower | [9] |

| Binding Affinity | Human mitochondrial DNA polymerase γ | EFdA-TP vs. dATP | 5.6-fold lower | [9] |

Table 2: Comparative Enzyme Kinetics of EFdA-TP

The significantly lower efficiency of incorporation by human mitochondrial DNA polymerase γ suggests a low potential for mitochondrial toxicity, a common side effect of many NRTIs.[9][10]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

This assay is fundamental to determining the mechanism and efficiency of chain termination by EFdA-TP.

Objective: To visualize the inhibition of RT-catalyzed DNA synthesis and determine the points of chain termination.

Methodology:

-

Substrate Preparation: A 5′-Cy3-labeled DNA primer is annealed to an unlabeled DNA or RNA template.

-

Reaction Mixture: The DNA/DNA or DNA/RNA substrate (20 nM) is incubated with HIV-1 RT (20 nM) at 37°C in a buffer solution containing 50 mM NaCl and 50 mM Tris-HCl, pH 7.8.

-

Inhibitor Addition: Varying concentrations of EFdA-TP are added to the reaction mixtures.

-

Initiation: The reaction is initiated by the addition of MgCl2 to a final concentration of 6 mM.

-

Termination: After a defined incubation period (e.g., 3 hours), the reaction is stopped by adding an equal volume of 100% formamide containing bromophenol blue.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and visualized using a phosphorimager. The positions of the terminated DNA fragments indicate whether termination is immediate or delayed.[2]

The workflow for this assay is depicted below.

Caption: Workflow for the HIV-1 RT Primer Extension Assay.

This method provides a detailed quantitative assessment of the incorporation efficiency of EFdA-TP by reverse transcriptase compared to the natural substrate, dATP.

Objective: To determine the kinetic parameters (kpol and Kd) for the incorporation of EFdA-TP and dATP.

Methodology:

-

Enzyme-Substrate Complex Formation: HIV-1 RT is pre-incubated with a radiolabeled primer/template duplex to form a binary complex.

-

Rapid Quench-Flow: The enzyme-DNA complex is rapidly mixed with a solution containing EFdA-TP or dATP and MgCl2 in a quench-flow apparatus.

-

Time-Course Analysis: The reaction is allowed to proceed for various short time intervals (milliseconds) before being quenched with EDTA.

-

Product Separation and Quantification: The products are separated by denaturing polyacrylamide gel electrophoresis, and the amount of extended primer is quantified.

-

Data Analysis: The rate of nucleotide incorporation is plotted against the substrate concentration, and the data are fitted to a hyperbolic equation to determine the maximum rate of incorporation (kpol) and the dissociation constant (Kd). The incorporation efficiency is calculated as kpol/Kd.[3]

The logical relationship of the parameters in pre-steady-state kinetics is shown below.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Analysis of the Biochemical Properties of EFdA-TP Tetrasodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active metabolite of the potent nucleoside reverse transcriptase inhibitor (NRTI) Islatravir (MK-8591), represents a significant advancement in antiretroviral therapy. Its unique structural features, including a 3′-hydroxyl group, confer a multifaceted mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth exploration of the biochemical properties of EFdA-TP tetrasodium, consolidating key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.

Introduction

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a nucleoside analog demonstrating remarkable potency against both wild-type and drug-resistant strains of HIV-1.[1][2] Upon cellular uptake, EFdA is phosphorylated to its active triphosphate form, EFdA-TP. Unlike all other approved NRTIs, EFdA retains a 3′-hydroxyl group, a feature that contributes to its high affinity for HIV-1 reverse transcriptase (RT) and its unique inhibitory profile.[3][4] This document serves as a comprehensive resource on the biochemical characteristics of EFdA-TP, intended to support further research and drug development efforts.

Mechanism of Action

EFdA-TP inhibits HIV-1 RT through multiple, distinct mechanisms, setting it apart from conventional NRTIs that act solely as chain terminators.[1][2]

-

Reverse Transcriptase Translocation Inhibition: The primary mechanism of action is the inhibition of RT translocation. After incorporation into the nascent DNA chain, the 4′-ethynyl group of EFdA-MP sterically hinders the movement of the RT enzyme along the template, effectively stalling DNA synthesis.[3][4] This makes EFdA the first nucleoside reverse transcriptase translocation inhibitor (NRTTI).[5]

-

Immediate and Delayed Chain Termination: Depending on the nucleic acid template sequence, EFdA-TP can function as either a de facto immediate chain terminator or a delayed chain terminator.[1][2] In some sequence contexts, it halts DNA synthesis immediately after its incorporation. In others, it allows for the addition of one more nucleotide before causing termination.[1]

-

Misincorporation: EFdA-TP can be misincorporated by HIV-1 RT, leading to mismatched primer-templates that are difficult for the enzyme to extend, further contributing to the inhibition of viral replication.[1]

Caption: Workflow for the gel-based HIV-1 RT inhibition assay.

Pre-Steady-State Kinetic Analysis

This method determines the kinetic parameters of single nucleotide incorporation by HIV-1 RT.

Materials:

-

Rapid quench-flow instrument

-

Purified HIV-1 RT

-

Template-primer constructs

-

EFdA-TP and dATP

-

Reaction buffer

-

MgCl₂

-

EDTA

Procedure:

-

Pre-incubate HIV-1 RT with the T/P construct.

-

Rapidly mix the enzyme-T/P complex with a solution containing MgCl₂ and varying concentrations of EFdA-TP or dATP using a quench-flow instrument. 3[3]. Allow the reaction to proceed for very short time intervals (milliseconds to seconds). 4[1]. Quench the reaction with EDTA.

-

Resolve the products by denaturing gel electrophoresis and quantify the amount of product formed.

-

Plot product formation versus time and fit the data to a single-exponential equation to determine the observed rate of polymerization (kobs) for each substrate concentration.

-

Plot kobs versus substrate concentration and fit to a hyperbolic equation to determine the maximum rate of incorporation (kpol) and the dissociation constant (Kd).

[3]#### 4.3. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics of EFdA-TP to the HIV-1 RT-DNA complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip

-

Purified HIV-1 RT

-

Biotinylated template-primer construct

-

EFdA-TP and dATP

-

Running buffer

Procedure:

-

Immobilize streptavidin on the sensor chip surface.

-

Capture the biotinylated T/P construct on the streptavidin-coated surface.

-

Inject HIV-1 RT to form the RT-T/P complex on the chip surface.

-

Inject varying concentrations of EFdA-TP or dATP over the surface and monitor the change in the SPR signal in real-time.

-

Analyze the association and dissociation phases of the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

[1]#### 4.4. Cellular Uptake and Phosphorylation Assay

This assay quantifies the intracellular conversion of EFdA to its active triphosphate form.

Materials:

-

Cell line (e.g., CEM cells, PBMCs) *[6] Radiolabeled [³H]EFdA

-

Cell culture medium and reagents

-

Methanol for extraction

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

-

Incubate cells with varying concentrations of [³H]EFdA for a specified time (e.g., 6 hours). 2[6]. Wash the cells to remove extracellular drug.

-

Lyse the cells and extract the intracellular nucleosides and nucleotides with cold methanol. 4[6]. Separate the cell extracts by HPLC.

-

Quantify the amounts of [³H]EFdA, EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and EFdA-TP by detecting the radioactivity in the corresponding HPLC fractions.

dot

Caption: Workflow for the cellular uptake and phosphorylation assay of EFdA.

Conclusion

This compound exhibits a unique and potent biochemical profile against HIV-1. Its multiple mechanisms of RT inhibition, including translocation inhibition and both immediate and delayed chain termination, contribute to its high efficacy and a high barrier to resistance. The favorable kinetic parameters, demonstrating preferential incorporation over the natural substrate dATP, further underscore its potential as a cornerstone of antiretroviral therapy. The detailed experimental protocols and compiled quantitative data provided in this guide offer a valuable resource for the scientific community to build upon in the ongoing efforts to combat HIV-1.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma: EFdA-TP Tetrasodium's Unique Translocation-Defective Inhibition of HIV Reverse Transcriptase

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper delves into the intricate molecular mechanism of 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active form of the highly potent nucleoside reverse transcriptase inhibitor (NRTI), EFdA. Unlike conventional NRTIs, EFdA-TP employs a unique and multifaceted approach to thwart HIV-1 replication, primarily through translocation-defective inhibition of the viral reverse transcriptase (RT). This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: A Multi-Pronged Attack on HIV Reverse Transcriptase

EFdA-TP stands out in the landscape of NRTIs due to its possession of a 3′-hydroxyl (3′-OH) group, a feature typically absent in this class of inhibitors which are designed as obligate chain terminators.[1][2] Despite the presence of this 3'-OH, EFdA-TP effectively halts DNA synthesis through a novel mechanism centered on inhibiting the translocation of the reverse transcriptase enzyme along the nucleic acid template-primer duplex.[1][2][3] This primary mechanism is further augmented by other inhibitory actions, creating a robust and durable antiviral effect.

The core of EFdA-TP's action lies in the steric hindrance imposed by its 4′-ethynyl group.[1][3] Following incorporation into the nascent DNA chain, this group fits into a conserved hydrophobic pocket within the RT active site, creating strong favorable interactions.[1][4] These interactions make the subsequent translocation of the RT, a necessary step to accommodate the next nucleotide for polymerization, energetically unfavorable.[3][4] This results in the RT being "stalled" on the DNA, effectively preventing further chain elongation.[2][4] EFdA is therefore the first identified nucleoside reverse transcriptase translocation inhibitor (NRTTI).[4]

Beyond this primary mechanism, EFdA-TP exhibits multiple other inhibitory properties:

-

Immediate Chain Termination: Despite its 3'-OH group, EFdA-TP often acts as a de facto immediate chain terminator because the translocation block is so profound that the addition of the next nucleotide is severely hampered.[4][5]

-

Delayed Chain Termination: In some sequence contexts, the RT can manage to incorporate one more nucleotide after EFdA-MP. However, the presence of the 4'-ethynyl group in the penultimate position causes steric clashes with the "primer grip" region of the RT, leading to dissociation of the enzyme from the DNA and subsequent delayed chain termination.[4][5]

-

Facile Misincorporation: EFdA-TP can be efficiently misincorporated by RT at template sites other than its complementary thymidine.[5][6] The resulting mismatched primers are poor substrates for the RT's proofreading (excision) activity and are difficult to extend, further contributing to the overall inhibition of viral replication.[5][6]

This multi-faceted mechanism contributes to the exceptional potency of EFdA against both wild-type and drug-resistant strains of HIV-1.[4][5]

Quantitative Assessment of EFdA's Potency

The antiviral activity of EFdA and the inhibitory potential of its triphosphate form have been quantified in various studies. The following tables summarize key quantitative data, offering a comparative perspective on its potency.

Table 1: In Vitro Antiviral Activity of EFdA

| Cell Type | Virus Strain | EC50 | Reference |

| Activated Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | 0.05 nM | [1][7] |

| MT4 Cells | HIV-1IIIb | 73 pM | [4] |

| MT4 Cells | HIV-2EHO | 98 pM | [4] |

| Phytohemagglutinin-activated PBMCs | HIV-1 | 50 pM | [2] |

Table 2: Comparative Antiviral Potency of EFdA

| Compound | Cell Type | EC50 | Fold-Potency vs. EFdA | Reference |

| EFdA | Phytohemagglutinin-activated PBMCs | 50 pM | - | [2] |

| Tenofovir | Phytohemagglutinin-activated PBMCs | >10,000-fold less potent | >10,000 | [2] |

| Zidovudine (AZT) | Phytohemagglutinin-activated PBMCs | >400-fold less potent | >400 | [2] |

Table 3: Inhibition of HIV-1 Reverse Transcriptase by EFdA-TP

| Assay | Parameter | Value | Reference |

| Primer Extension Assay (Td100/Pd18) | IC50 | 14 nM | [2] |

Table 4: Interaction of EFdA-TP with Human Mitochondrial DNA Polymerase γ

| Parameter | Value | Comparison to dATP | Reference |

| Incorporation Efficiency | 4,300-fold less efficient | 4,300-fold lower | [8] |

| Incorporation Rate | 760-fold slower | 760-fold lower | [8] |

| Binding Affinity | 5.6-fold lower | 5.6-fold lower | [8] |

These data underscore the remarkable potency of EFdA and the high selectivity of EFdA-TP for HIV-1 RT over the human mitochondrial DNA polymerase γ, suggesting a low potential for mitochondrial toxicity.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Primer Extension Assays for HIV-1 RT Inhibition

This assay is fundamental to characterizing the inhibitory activity of compounds against HIV-1 RT.

Objective: To determine the concentration at which an inhibitor (e.g., EFdA-TP) reduces the full-length product of RT-catalyzed DNA synthesis by 50% (IC50).

Materials:

-

Purified recombinant HIV-1 RT

-

Nucleic acid template-primer (T/P) duplex (e.g., a 100-nucleotide DNA template annealed to a 5'-radiolabeled 18-nucleotide DNA primer)

-

Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

-

EFdA-TP (or other inhibitors) at various concentrations

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent)

-

Quenching solution (e.g., formamide loading buffer with EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager for visualization and quantification

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the T/P duplex, HIV-1 RT, and dNTPs in the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of EFdA-TP to the reaction mixtures. A control reaction without any inhibitor should be included.

-

Initiation of Reaction: Initiate the DNA synthesis reaction by adding the enzyme or dNTPs and incubate at a physiological temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Reaction Quenching: Stop the reaction by adding the quenching solution. The EDTA in the loading buffer chelates the Mg2+ ions, which are essential for RT activity.

-

Denaturation: Heat the samples to denature the DNA duplexes.

-

Gel Electrophoresis: Separate the DNA products based on their size by running the samples on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled DNA products using a phosphorimager. Quantify the intensity of the bands corresponding to the full-length product and any paused products.

-

IC50 Determination: Plot the percentage of full-length product formation against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation

This method provides detailed insights into the individual steps of nucleotide incorporation and the effect of inhibitors on these steps.

Objective: To determine the kinetic parameters (e.g., binding affinity, incorporation rate) of dNTPs and inhibitors like EFdA-TP.

Materials:

-

Purified recombinant HIV-1 RT

-

Specific DNA template-primer duplex designed for single nucleotide incorporation

-

Radiolabeled dNTP or EFdA-TP

-

Rapid quench-flow apparatus

-

Quenching solution (e.g., EDTA or acid)

-

PAGE apparatus and phosphorimager

Protocol:

-

Complex Formation: Pre-incubate the HIV-1 RT with the DNA template-primer to form a stable enzyme-substrate complex.

-

Rapid Mixing: Use a rapid quench-flow instrument to rapidly mix the enzyme-DNA complex with a solution containing the radiolabeled nucleotide (dATP or EFdA-TP) and MgCl2.

-

Time-Course Analysis: Quench the reaction at various short time points (milliseconds to seconds) by adding the quenching solution.

-

Product Separation and Analysis: Separate the products (unextended and extended primer) using PAGE and quantify the amount of product formed at each time point using a phosphorimager.

-

Kinetic Parameter Calculation: Plot the product formation versus time. The data are typically fit to a single-exponential or double-exponential equation to determine the observed rate of incorporation (kobs). By measuring kobs at different nucleotide concentrations, the dissociation constant (Kd) and the maximum rate of incorporation (kpol) can be determined by fitting the data to a hyperbolic equation.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in EFdA-TP's translocation-defective inhibition.

Caption: EFdA-TP's primary mechanism of translocation-defective inhibition.

Caption: The multiple inhibitory mechanisms of EFdA-TP against HIV-1 RT.

Caption: Experimental workflow for the primer extension assay.

Conclusion

EFdA-TP tetrasodium represents a paradigm shift in the development of NRTIs. Its unique translocation-defective mechanism of inhibition, coupled with its multifaceted inhibitory profile, underpins its exceptional potency and high barrier to resistance. The detailed understanding of its molecular interactions with HIV-1 RT, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for the ongoing clinical development of EFdA and the rational design of next-generation antiretroviral agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the fight against HIV/AIDS.

References

- 1. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

A Comparative Analysis of the Antiviral Activity of EFdA and its Active Metabolite, EFdA-TP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as MK-8591, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with remarkable activity against human immunodeficiency virus type 1 (HIV-1). A key to its efficacy lies in its intracellular conversion to the active triphosphate form, EFdA-triphosphate (EFdA-TP). This document provides a detailed comparison of the antiviral characteristics of the prodrug, EFdA, and its active metabolite, EFdA-TP, focusing on their distinct roles in viral inhibition. While EFdA is the molecule administered, it is the intracellularly formed EFdA-TP that directly engages with and inhibits the viral reverse transcriptase. The tetrasodium salt of EFdA-TP is a common formulation used in in vitro assays to study its direct enzymatic inhibition.

The Conversion Pathway: From Prodrug to Active Inhibitor

EFdA, as a nucleoside analog, must undergo intracellular phosphorylation to become pharmacologically active. This process is a cornerstone of the mechanism of action for all NRTIs. Cellular kinases sequentially add three phosphate groups to EFdA, converting it into EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and finally the active anabolite, EFdA-triphosphate (EFdA-TP). This intracellular conversion is highly efficient, contributing to the potent antiviral activity of EFdA.[1] The 2-fluoro substitution on the adenine ring of EFdA confers resistance to degradation by adenosine deaminase, which enhances its intracellular half-life compared to other nucleoside analogs.[2]

Comparative Antiviral Activity and Potency

The antiviral activity of EFdA is typically measured in cell-based assays, where the compound is added to the culture medium and needs to be taken up by cells and converted to EFdA-TP to exert its effect. In contrast, the inhibitory activity of EFdA-TP is often assessed in cell-free enzymatic assays that directly measure the inhibition of purified HIV-1 reverse transcriptase (RT).

Cell-Based Antiviral Potency of EFdA

EFdA exhibits exceptionally potent anti-HIV activity in various cell types, with 50% effective concentrations (EC50) in the picomolar to low nanomolar range. This makes it several orders of magnitude more potent than many clinically used NRTIs.[3][4][5]

| HIV-1 Strain/Cell Type | EC50 (nM) | Reference |

| HIV-1 in activated PBMCs | 0.05 | [3][4][5][6] |

| HIV-1IIIb in MT4 cells | 0.073 (73 pM) | [1] |

| HIV-1NL4-3 | 0.05 (50 pM) | [1] |

| HIV-2EHO | 0.098 (98 pM) | [1] |

| HIV-2 Group A isolates in MAGIC-5A cells | 0.58 ± 0.13 | [7] |

| HIV-2 Group B isolates in MAGIC-5A cells | 0.55 ± 0.16 | [7] |

| HIV-1 isolates in MAGIC-5A cells | 2.0 ± 0.43 | [7] |

| HIV-2ROD9 in CEMss cells | 0.038 (38 pM) | [7] |

| HIV-1NL4-3 in CEMss cells | 0.120 (120 pM) | [7] |

Table 1: Cell-Based Antiviral Potency of EFdA against various HIV strains.

Enzymatic Inhibition by EFdA-TP

EFdA-TP is a potent inhibitor of HIV-1 RT. Its mechanism of action is multifaceted and unique among NRTIs. Despite possessing a 3'-hydroxyl group, which is typically necessary for chain elongation, EFdA-TP acts as a "translocation-defective RT inhibitor" (TDRTI).[3][4]

| Parameter | Observation | Reference |

| Mechanism of Action | Immediate and delayed chain termination; Translocation-defective RT inhibition. | [2][8][9] |

| Substrate Efficiency | More efficiently used by HIV-1 RT than the natural substrate, dATP. | [3][4] |

| Resistance Profile | Retains activity against many NRTI-resistant strains. | [1][2] |

Table 2: Biochemical and Enzymatic Properties of EFdA-TP.

Mechanism of Action: A Multi-pronged Attack on HIV Reverse Transcriptase

The antiviral efficacy of the EFdA/EFdA-TP system stems from the unique ways in which EFdA-TP interacts with and inhibits HIV-1 RT.

The inhibitory mechanisms of EFdA-TP include:

-

Immediate Chain Termination: In many sequence contexts, the incorporation of EFdA-monophosphate (EFdA-MP) into the nascent viral DNA chain immediately halts further elongation, acting as a classic chain terminator.[2]

-

Delayed Chain Termination: In other sequence contexts, one additional nucleotide can be incorporated after EFdA-MP before DNA synthesis is terminated.[2]

-

Translocation Inhibition: A key feature of EFdA-TP is its ability to impede the translocation of the reverse transcriptase along the nucleic acid template after the incorporation of EFdA-MP. This "translocation-defective" property effectively stalls the enzyme.[3][4]

-

Misincorporation: EFdA-TP can be efficiently misincorporated by RT, leading to mismatched primers that are difficult to extend and are protected from excision.[2]

Experimental Protocols

Cell-Based Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of EFdA that inhibits viral replication by 50% in a cell culture system.

General Protocol:

-

Cell Seeding: Plate susceptible host cells (e.g., activated peripheral blood mononuclear cells (PBMCs), MT-4 cells, or CEMss cells) in a multi-well plate.

-

Drug Dilution: Prepare a serial dilution of EFdA in culture medium.

-

Infection and Treatment: Infect the cells with a known amount of HIV-1. Immediately after infection, add the different concentrations of EFdA to the wells.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen concentration in the supernatant using an ELISA, or reverse transcriptase activity.

-

Data Analysis: Plot the percentage of viral inhibition against the drug concentration and calculate the EC50 value using non-linear regression analysis.

References

- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]

- 6. EFdA, a Reverse Transcriptase Inhibitor, Potently Blocks HIV-1 Ex Vivo Infection of Langerhans Cells within Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of EFdA [MK-8591] Against NRTI-Sensitive and -Resistant Strains of HIV-2 [natap.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. EFdA-TP | RT inhibitor | CAS 950913-56-1 | Buy EFdA-TP from Supplier InvivoChem [invivochem.com]

The Crucial Role of the 3'-Hydroxyl Group in the Potent Anti-HIV Activity of EFdA-TP Tetrasodium

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a nucleoside reverse transcriptase inhibitor (NRTI) with unparalleled potency against Human Immunodeficiency Virus Type 1 (HIV-1). Its active triphosphate form, EFdA-TP, possesses a unique molecular architecture that distinguishes it from all currently approved NRTIs. A key feature of EFdA is the presence of a 3′-hydroxyl (3′-OH) group, a moiety typically absent in this class of antiviral agents. This technical guide delves into the profound significance of this 3′-OH group, elucidating its critical role in the multi-faceted mechanism of action of EFdA-TP. We will explore how this functional group enhances substrate recognition and incorporation by HIV-1 reverse transcriptase (RT), while the molecule as a whole acts as a highly effective chain terminator through translocation inhibition. This document provides a comprehensive overview of the biochemical mechanisms, supported by quantitative data and detailed experimental protocols, for researchers and professionals in the field of antiviral drug development.

Introduction: A Paradigm Shift in NRTI Design

Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy (ART). The classical mechanism of action for NRTIs involves their incorporation into the nascent viral DNA chain, followed by immediate chain termination due to the absence of a 3′-OH group, which is essential for the formation of the next phosphodiester bond.[1] 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir, challenges this paradigm.[1][2] Despite possessing a 3′-OH group, EFdA exhibits remarkable potency against both wild-type and drug-resistant HIV-1 strains.[1][3] The key to its potent activity lies in a novel mechanism of action, where the 3'-OH group plays a cooperative role with other structural modifications, particularly the 4'-ethynyl group.[2][4] This guide will dissect the significance of the 3'-OH group in the context of EFdA-TP's overall function.

The Multifaceted Significance of the 3'-Hydroxyl Group

The presence of the 3′-OH group in EFdA-TP is not a trivial structural feature; it is integral to its high efficacy. Its significance can be understood through its influence on several key steps in the inhibition of HIV-1 RT.

Enhanced Recognition and Incorporation

The 3′-OH group makes EFdA-TP a more "natural" substrate mimic for HIV-1 RT compared to other NRTIs that lack this group.[1][2] This enhanced recognition has two major consequences:

-

Improved Phosphorylation: The 3'-OH facilitates the efficient phosphorylation of the parent nucleoside, EFdA, to its active triphosphate form (EFdA-TP) by cellular kinases.[2]

-

Efficient Incorporation: The viral reverse transcriptase more readily accepts EFdA-TP as a substrate for incorporation into the growing DNA chain.[4][5] Pre-steady-state kinetic studies have demonstrated that HIV-1 RT incorporates EFdA-TP more efficiently than the natural substrate, dATP.[4][6] This high incorporation efficiency is a direct result of a higher binding affinity (lower dissociation constant, Kd) of EFdA-TP for the RT active site.[3]

A "de facto" Chain Terminator: The Role of Translocation Inhibition

While the 3'-OH group is present, EFdA-TP still functions as a highly effective chain terminator. This is primarily due to the 4'-ethynyl group, which, after incorporation of EFdA-monophosphate (EFdA-MP), sterically hinders the translocation of the primer terminus from the pre-translocation (N) site to the post-translocation (P) site on the enzyme.[4][7] This makes EFdA-TP a translocation-defective RT inhibitor (TDRTI).[4][5] The inability of the primer to translocate effectively prevents the addition of the next nucleotide, thus halting DNA synthesis.[4]

Multiple Mechanisms of Inhibition

The interplay between the 3'-OH and the 4'-ethynyl group allows EFdA-TP to inhibit HIV-1 RT through several distinct mechanisms:

-

Immediate Chain Termination (ICT): In most sequence contexts, EFdA-TP acts as an immediate chain terminator due to the potent translocation block.[3][8]

-

Delayed Chain Termination (DCT): Occasionally, the enzyme can incorporate one additional nucleotide after EFdA-MP before DNA synthesis is arrested.[3][8]

-

Misincorporation: HIV-1 RT can efficiently misincorporate EFdA-MP opposite incorrect template bases, creating mismatched primers that are extremely difficult for the enzyme to extend.[3]

Quantitative Analysis of EFdA-TP Efficacy

The superior potency of EFdA is evident in the quantitative data from various in vitro and cell-based assays.

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| EFdA | Antiviral Activity | Activated PBMCs | 0.05 | [4][9] |

| Tenofovir | Antiviral Activity | Activated PBMCs | >1000 | [4] |

| AZT | Antiviral Activity | Activated PBMCs | 21 | [4] |

Table 1: Comparative Antiviral Activity (EC50) of EFdA and other NRTIs in Peripheral Blood Mononuclear Cells (PBMCs).

| Inhibitor | Assay Type | IC50 (nM) | Reference |

| EFdA-TP | Primer Extension Assay | 14 | [4] |

| ddATP | Primer Extension Assay | ~100-1000 | [4] |

| AZTTP | Primer Extension Assay | ~100-1000 | [4] |

| TFV-DP | Primer Extension Assay | ~1000 | [4] |

Table 2: Comparative Inhibition of HIV-1 RT Catalyzed DNA Synthesis (IC50) by various NRTI-TPs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of EFdA-TP's mechanism of action.

Primer Extension Assay for HIV-1 RT Inhibition

This assay is used to determine the inhibitory concentration (IC50) of nucleotide analogs on RT-catalyzed DNA synthesis.

Materials:

-

Purified recombinant HIV-1 RT

-

5'-Cy3-labeled DNA primer and an unlabeled DNA template

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

EFdA-TP and other NRTI-TPs (ddATP, AZTTP, TFV-DP)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl

-

MgCl2

-

Formamide loading buffer with bromophenol blue

Procedure:

-

Prepare a reaction mixture containing 20 nM DNA/DNA template-primer and 20 nM HIV-1 RT in the reaction buffer. Incubate at 37 °C.

-

Add varying concentrations of EFdA-TP or other NRTI-TPs to the reaction mixtures.

-

Initiate the reaction by adding MgCl2 to a final concentration of 6 mM in a final volume of 20 μL.

-

Allow the reactions to proceed for a defined period (e.g., 15 minutes to 3 hours) at 37 °C.

-

Terminate the reactions by adding an equal volume of 100% formamide loading buffer.

-

Denature the samples by heating and resolve the DNA products on a denaturing polyacrylamide gel.

-

Visualize the Cy3-labeled DNA products using a phosphorimager. The intensity of the full-length product band is quantified to determine the extent of inhibition at each inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the amount of full-length product by 50%.[7]

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation

This method is employed to determine the kinetic parameters of single nucleotide incorporation, specifically the dissociation constant (Kd) and the maximum rate of incorporation (kpol).

Materials:

-

Purified recombinant HIV-1 RT

-

5'-32P-labeled DNA primer and an unlabeled DNA template

-

High concentrations of dNTPs or EFdA-TP

-

Rapid chemical quench-flow instrument (e.g., RQF-3)

-

Quench solution (e.g., 0.34 M EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Pre-incubate HIV-1 RT with the radiolabeled template-primer complex in the reaction buffer.

-

Rapidly mix the enzyme-DNA complex with a solution containing a specific dNTP or EFdA-TP and MgCl2 in the quench-flow instrument.

-

Allow the reaction to proceed for very short time intervals (milliseconds to seconds).

-

Quench the reaction at each time point with the EDTA solution.

-

Separate the products on a denaturing polyacrylamide gel.

-

Quantify the amount of product formed at each time point using phosphorimaging.

-

Plot the product concentration against time. The data for each substrate concentration are fitted to a single-exponential equation to determine the observed rate of polymerization (kobs).

-

Plot the kobs values against the substrate concentration and fit the resulting hyperbola to the Michaelis-Menten equation to determine the Kd and kpol.[6]

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Comparison of EFdA and traditional NRTI mechanisms.

Caption: Multiple inhibition mechanisms of EFdA-TP.

Caption: Simplified workflow of a primer extension assay.

Conclusion

The 3′-hydroxyl group of EFdA-TP is a pivotal structural feature that, in concert with the 4′-ethynyl moiety, underpins its extraordinary potency as an anti-HIV agent. By enhancing its recognition and incorporation by HIV-1 RT, the 3'-OH group ensures that the inhibitor is efficiently placed into the nascent viral DNA. Once incorporated, the molecule acts as a formidable chain terminator through the novel mechanism of translocation inhibition. This multi-pronged inhibitory strategy makes EFdA a highly resilient drug candidate with a high barrier to resistance. Understanding the intricate role of the 3'-OH group in EFdA-TP's mechanism of action provides crucial insights for the rational design of next-generation NRTIs and other antiviral therapeutics.

References

- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EFdA-TP Tetrasodium in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) is the pharmacologically active form of the potent nucleoside reverse transcriptase inhibitor (NRTI), EFdA (also known as MK-8591). As a tetrasodium salt, EFdA-TP offers improved solubility for in vitro applications. EFdA-TP exhibits a unique and multifaceted mechanism of action against viral reverse transcriptases (RT), particularly HIV-1 RT, making it a subject of significant interest in antiviral research and drug development. Unlike conventional NRTIs that act solely as chain terminators, EFdA-TP inhibits RT through several mechanisms, including immediate chain termination, delayed chain termination, and misincorporation, ultimately blocking DNA synthesis.[1][2][3][] This document provides detailed protocols for the utilization of EFdA-TP tetrasodium in key in vitro assays to evaluate its inhibitory activity.

Mechanism of Action

EFdA-TP functions as a nucleoside reverse transcriptase inhibitor with multiple inhibitory mechanisms.[1][2] Despite possessing a 3′-OH group, which is typically absent in chain-terminating NRTIs, EFdA-TP effectively halts DNA synthesis.[1][5] Its primary mechanisms include:

-

Immediate Chain Termination: EFdA-TP can act as a direct chain terminator upon incorporation into the nascent DNA strand, preventing further elongation.[1][2]

-

Delayed Chain Termination: In some sequence contexts, EFdA-TP allows for the incorporation of one additional nucleotide before causing chain termination.[1][2]

-

Translocation-Defective Inhibition: A key feature of EFdA-TP is its ability to inhibit the translocation of the reverse transcriptase enzyme along the DNA-RNA or DNA-DNA template.[5][6] This steric hindrance prevents the enzyme from moving to the next position for nucleotide incorporation.

-

Misincorporation: EFdA-TP can be misincorporated in place of other deoxynucleotides, leading to a mismatched primer that is difficult for the reverse transcriptase to extend.[1]

These combined mechanisms contribute to the high potency of EFdA against both wild-type and drug-resistant viral strains.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for EFdA-TP and its parent nucleoside, EFdA, in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of EFdA-TP against HIV-1 Reverse Transcriptase

| Assay Type | Target Enzyme | IC50 Value | Reference(s) |

| Primer Extension Assay | HIV-1 RT | 14 nM | [5] |

| DNA Polymerase α Inhibition | Human | >100 µM | [7] |

| DNA Polymerase β Inhibition | Human | >100 µM | [7] |

| DNA Polymerase γ Inhibition | Human | 10 µM | [7] |

Table 2: In Vitro Antiviral Activity of EFdA

| Cell Line | Virus Strain | EC50 Value | Reference(s) |

| Activated PBMCs | HIV-1 | 0.05 nM | [5][8] |

| MT-4 Cells | HIV-1 (MT-4) | Not Specified | [7] |

| T-cell lines | HIV-1 | Not Specified | [5] |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | 50 pM | [9] |

| MT4 cells | HIV-1IIIb | 73 pM | [10] |

| MT4 cells | HIV-2EHO | 98 pM | [10] |

| Not specified | HIVNL4-3 | 50 pM | [10] |

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Primer Extension Assay

This assay is designed to measure the ability of EFdA-TP to inhibit DNA synthesis catalyzed by HIV-1 RT.

Materials:

-

This compound

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

DNA template/primer hybrid (e.g., 5'-Cy3 labeled DNA primer annealed to a DNA template)

-

Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

-

Reaction Buffer (50 mM Tris-HCl, pH 7.8, 50 mM NaCl)

-

MgCl₂

-

Formamide loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system

Procedure:

-

Prepare a reaction mixture containing the DNA template/primer hybrid (20 nM) and HIV-1 RT (20 nM) in the reaction buffer.

-

Add varying concentrations of EFdA-TP to the reaction mixture. A typical concentration range to test would be from 0 to 1000 nM.[9]

-

Initiate the reaction by adding MgCl₂ to a final concentration of 6 mM. The final reaction volume is typically 20 µL.[11]

-

Incubate the reaction at 37°C for a defined period, for example, 15 minutes[12] or up to 3 hours.[11]

-

Terminate the reaction by adding an equal volume of formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products by denaturing PAGE.

-

Visualize the DNA products using a gel imaging system capable of detecting the Cy3 label. The inhibition of primer extension will be observed as a decrease in the intensity of the full-length product band with increasing concentrations of EFdA-TP.

Single Nucleotide Incorporation Assay

This assay determines the efficiency of EFdA-TP incorporation by HIV-1 RT.

Materials:

-

This compound

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Specific DNA template/primer hybrids designed to have a known nucleotide at the incorporation site.

-

Radiolabeled or fluorescently labeled dNTP corresponding to the template nucleotide.

-

Reaction Buffer (as above)

-

MgCl₂

-

Quenching solution (e.g., EDTA)

-

Filtration apparatus and filters

-

Scintillation counter or fluorescence reader

Procedure:

-

Prepare a reaction mixture containing the template/primer hybrid and HIV-1 RT in the reaction buffer.

-

Add varying concentrations of EFdA-TP and a fixed, low concentration of the corresponding radiolabeled or fluorescently labeled natural dNTP.

-

Initiate the reaction by adding MgCl₂.

-

Allow the reaction to proceed for a short, defined time to measure the initial rate of incorporation.

-

Quench the reaction with EDTA.

-

Filter the reaction mixture to separate the unincorporated nucleotides from the primer-incorporated nucleotides.

-

Quantify the amount of incorporated nucleotide using a scintillation counter or fluorescence reader.

-

Determine the kinetic parameters (Kₘ and k_cat) to assess the incorporation efficiency of EFdA-TP relative to the natural dNTP.

Cell-Based Antiviral Assay

This assay evaluates the ability of the parent compound, EFdA, to inhibit viral replication in a cellular context. EFdA will be intracellularly phosphorylated to the active EFdA-TP.

Materials:

-

EFdA

-

Susceptible host cells (e.g., activated peripheral blood mononuclear cells (PBMCs) or a T-cell line like MT-4)

-

HIV-1 viral stock

-

Cell culture medium and supplements

-

Assay for viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)

-

Cytotoxicity assay (e.g., MTT or CellTiter-Glo)

Procedure:

-

Seed the host cells in a multi-well plate at an appropriate density.

-

Treat the cells with a serial dilution of EFdA for a few hours prior to infection.

-

Infect the cells with a known amount of HIV-1.

-

Culture the infected cells for a period of 3 to 7 days.

-

At the end of the incubation period, collect the cell supernatant to measure viral replication.

-

Quantify the extent of viral replication using a suitable assay (e.g., p24 ELISA).

-

In a parallel plate, assess the cytotoxicity of EFdA on uninfected cells using an appropriate cytotoxicity assay.

-

Calculate the 50% effective concentration (EC₅₀) as the concentration of EFdA that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀) as the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Visualizations

Signaling Pathway of EFdA-TP Action

Caption: Mechanism of HIV-1 RT inhibition by EFdA-TP.

Experimental Workflow for RT Primer Extension Assay

Caption: Workflow for the HIV-1 RT primer extension assay.

Logical Relationship of EFdA Activation and Action

Caption: Cellular activation of EFdA and its inhibitory action.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for EFdA-TP Tetrasodium in HIV-1 Reverse Transcriptase Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), the active metabolite of Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). Unlike conventional NRTIs that lack a 3'-hydroxyl group, EFdA possesses this moiety, yet it effectively terminates DNA synthesis through multiple unique mechanisms.[1][2] These application notes provide a comprehensive overview of the use of EFdA-TP tetrasodium in studying HIV-1 reverse transcriptase (RT), including its mechanisms of action, quantitative potency data, and detailed protocols for key biochemical assays.

Mechanisms of Action

EFdA-TP exhibits a multifaceted mechanism of inhibition against HIV-1 RT, making it a subject of significant interest in antiviral research.[1][3] Its primary modes of action include:

-

Translocation-Defective RT Inhibition: After incorporation of EFdA-monophosphate (EFdA-MP) into the nascent DNA chain, it hinders the translocation of the reverse transcriptase along the template-primer complex.[4][5][6] This steric hindrance, caused by the 4'-ethynyl group, effectively stalls DNA synthesis, acting as a de facto immediate chain terminator despite the presence of a 3'-OH group.[4][7][8]

-

Immediate and Delayed Chain Termination: Depending on the nucleic acid template sequence, EFdA-TP can act as either an immediate chain terminator (ICT) or a delayed chain terminator (DCT).[1][3] As a DCT, it allows for the incorporation of one or more additional nucleotides before halting synthesis.[1][2]

-

Mismatched Incorporation: HIV-1 RT can misincorporate EFdA-MP, leading to mismatched primers that are poorly extended.[1] This adds another layer to its inhibitory activity.

-

Protection from Excision: EFdA-MP-terminated primers have shown resistance to phosphorolytic excision, a common mechanism of NRTI resistance.[1][9]

Quantitative Data

The following tables summarize the quantitative data for EFdA and its triphosphate form (EFdA-TP) in comparison to other NRTIs.

Table 1: Antiviral Activity and Cytotoxicity of EFdA

| Compound | EC₅₀ (nM) in PBMCs | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (CC₅₀/EC₅₀) |

| EFdA | 0.05[4][5][6] | >10[4] | >200,000[4] |

| AZT | >20.5[4] | Not specified | Not specified |

| Tenofovir | >500[4] | Not specified | Not specified |

Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 RT

| Nucleotide | K_d (µM) | k_pol (s⁻¹) | Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |

| dATP | Not specified | Not specified | Not specified |

| EFdA-TP | Not specified | Not specified | Over two-fold more efficient than dATP[9] |

Experimental Protocols

HIV-1 RT Primer Extension Assay (Gel-Based)

This assay is used to evaluate the inhibitory effect of EFdA-TP on HIV-1 RT-catalyzed DNA synthesis.

Materials:

-

Purified recombinant HIV-1 RT

-

5'-Cy3-labeled DNA primer

-

Unlabeled DNA or RNA template

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl

-

MgCl₂

-

Stop Solution: 100% formamide with bromophenol blue

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Gel imaging system

Protocol:

-

Anneal the 5'-Cy3-labeled DNA primer to the DNA or RNA template at a 1:3 molar ratio.

-

Prepare a reaction mixture containing 20 nM of the primer/template complex and 20 nM of HIV-1 RT in the reaction buffer.[7]

-

Add varying concentrations of EFdA-TP to the reaction mixtures. A typical concentration range is 0.05-10 µM.[3]

-

Incubate the mixtures at 37°C.[7]

-

Initiate the reaction by adding MgCl₂ to a final concentration of 6 mM.[7]

-

Allow the reaction to proceed for a set time (e.g., 15 minutes to 3 hours).[4][7]

-

Terminate the reaction by adding an equal volume of the stop solution.[7]

-

Denature the samples by heating.

-

Separate the DNA products by denaturing PAGE.

-

Visualize the Cy3-labeled DNA products using a gel imaging system. The intensity of the full-length product band will decrease with increasing concentrations of EFdA-TP.

Pre-Steady-State Kinetic Analysis

This method is employed to determine the kinetic parameters of EFdA-TP incorporation by HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 RT

-

DNA primer-template substrate

-

This compound

-

dATP

-

Quench-flow apparatus

-

Reaction Buffer: As per instrument and experimental requirements.

-

Quench Solution (e.g., EDTA)

Protocol:

-

Prepare the HIV-1 RT/DNA primer-template complex.

-

In a rapid quench-flow instrument, rapidly mix the enzyme-substrate complex with a solution containing EFdA-TP or dATP at various concentrations.

-

Allow the reaction to proceed for very short time intervals (milliseconds).

-

Quench the reaction with a suitable quench solution (e.g., EDTA).

-

Analyze the products of the reaction, typically by PAGE and autoradiography or fluorescence imaging.

-

Fit the data of product formation over time to the appropriate kinetic equations to determine the dissociation constant (K_d) and the maximum rate of incorporation (k_pol).[9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the binding and dissociation rates of EFdA-TP to the HIV-1 RT/DNA complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip

-

Purified recombinant HIV-1 RT

-

Thiol-modified DNA primer and template

-

This compound

-

Running buffer

Protocol:

-

Prepare a double-stranded DNA template-primer complex with a thiol-modified primer.

-

Covalently cross-link the HIV-1 RT to the DNA complex.[1]

-

Immobilize the RT/DNA complex onto the surface of the SPR sensor chip.

-

Prepare a series of dilutions of EFdA-TP in the running buffer.

-

Inject the EFdA-TP solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to measure the association of EFdA-TP.

-

After the association phase, flow the running buffer over the chip to measure the dissociation of EFdA-TP.

-

Regenerate the sensor chip surface if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Visualizations

Caption: Mechanism of Action of EFdA-TP on HIV-1 RT.

Caption: Workflow for HIV-1 RT Primer Extension Assay.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: EFdA-TP Tetrasodium for Studying Drug-Resistant HIV Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

4′-Ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP), in its tetrasodium salt form, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a novel mechanism of action against the Human Immunodeficiency Virus (HIV). Unlike many approved NRTIs that lack a 3'-hydroxyl group, EFdA possesses one, yet it effectively terminates DNA chain elongation.[1][2] Its active form, EFdA-triphosphate (EFdA-TP), demonstrates remarkable activity against both wild-type and a broad range of drug-resistant HIV-1 strains, making it a valuable tool for research and a promising therapeutic candidate.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing EFdA-TP tetrasodium in the study of drug-resistant HIV.

Mechanism of Action

EFdA-TP inhibits HIV-1 reverse transcriptase (RT) through multiple mechanisms. It primarily functions as a translocation-defective reverse transcriptase inhibitor (TDRTI) .[6][7] After incorporation into the nascent DNA chain, the 4′-ethynyl group of EFdA interacts with a hydrophobic pocket in the RT active site, sterically hindering the enzyme's translocation along the template.[6][8] This effectively halts further DNA synthesis.

Furthermore, EFdA-TP can act as both an:

-

Immediate Chain Terminator (ICT): Directly stopping DNA synthesis upon incorporation.[1][9]

-

Delayed Chain Terminator (DCT): Allowing the incorporation of one more nucleotide before causing termination.[1][2][9]

This multi-faceted mechanism contributes to its high potency and its ability to overcome common resistance mutations.

Quantitative Data: Potency Against Wild-Type and Drug-Resistant HIV-1

The following tables summarize the in vitro efficacy of EFdA and its triphosphate form (EFdA-TP) against various HIV-1 strains, including those with key drug resistance mutations.

Table 1: Antiviral Activity (EC50) of EFdA in Cell-Based Assays

| HIV-1 Strain/Variant | EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type (HIV-1NL4-3) | 0.05 | - | [4] |

| Wild-Type (in PBMCs) | 0.05 | - | [3][7][10] |

| K65R | Hypersusceptible (2.5-fold more susceptible) | 0.4 | [4][5] |

| M184V | 8.3 | 7.5 | [3] |

| M41L/T215Y (Excision-enhancing) | - | 1.5 | [3] |

| Q151M complex | - | 0.7 | [3] |

| D67N/K70R/T215F/K219Q | - | 1.8 | [8] |

Table 2: Inhibition of Reverse Transcriptase (IC50) by EFdA-TP in Biochemical Assays

| HIV-1 RT Variant | IC50 (nM) | Reference |

| Wild-Type | 12 (MK-1439, a different NNRTI, for comparison) | [11] |

| K103N | 9.7 (MK-1439, a different NNRTI, for comparison) | [11] |

| Y181C | 9.7 (MK-1439, a different NNRTI, for comparison) | [11] |

| N348I | Similar to Wild-Type | [3] |

| D67N/K70R/L210Q/T215F | Similar to Wild-Type | [3] |

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)

This protocol is designed to determine the inhibitory activity of EFdA-TP against wild-type or mutant HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase (wild-type or mutant)

-

This compound

-

DNA/DNA or RNA/DNA template-primer (e.g., a 5'-Cy3-labeled DNA primer annealed to a DNA template)

-

Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

-

Reaction Buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl)

-

MgCl2 (stock solution, e.g., 100 mM)

-

Stop Solution (Formamide with a tracking dye like bromophenol blue)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Gel imaging system

Procedure:

-

Prepare the Template-Primer: Anneal the 5'-labeled primer to the template DNA at a 1:3 molar ratio.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following on ice:

-

Reaction Buffer

-

Annealed template-primer (e.g., final concentration 20 nM)

-

HIV-1 RT (e.g., final concentration 20 nM)

-

dNTPs (e.g., final concentration 10 µM)

-

Varying concentrations of EFdA-TP (e.g., from 0.05 µM to 10 µM)

-

-

Initiate the Reaction: Start the reaction by adding MgCl2 to a final concentration of 6 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

-

Terminate the Reaction: Stop the reaction by adding an equal volume of Stop Solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the DNA products by size.

-

Data Analysis:

-

Visualize the gel using an appropriate imaging system for the fluorescent label.

-

Quantify the intensity of the full-length product band in each lane.

-

Plot the percentage of full-length product against the concentration of EFdA-TP.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6][10]

-

Protocol 2: Phenotypic Drug Susceptibility Assay in Cell Culture

This protocol assesses the ability of EFdA to inhibit HIV-1 replication in a cell-based system.

Materials:

-

TZM-bl indicator cell line (or other suitable cell line, e.g., MT-4, PBMCs)

-

HIV-1 virus stock (wild-type or drug-resistant strains)

-

EFdA

-

Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)

-

96-well cell culture plates

-

Luciferase assay reagent (if using TZM-bl cells)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.

-

Drug Preparation: Prepare serial dilutions of EFdA in cell culture medium.

-

Infection:

-

Remove the medium from the cells.

-

Add the serially diluted EFdA to the wells.

-

Add a pre-titered amount of HIV-1 virus stock to each well (except for cell control wells).

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

-

Quantification of Viral Replication:

-

For TZM-bl cells, measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

For other cell lines, viral replication can be quantified by measuring p24 antigen levels in the supernatant using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each EFdA concentration relative to the virus control (no drug).

-

Plot the percentage of inhibition against the EFdA concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Visualizations

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]